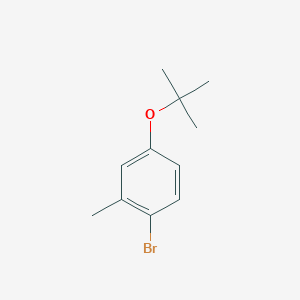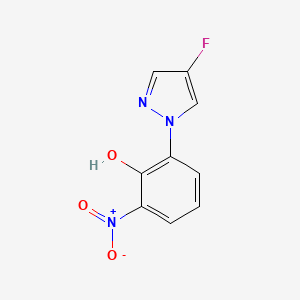![molecular formula C17H22N2O4 B13699333 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cbz-6-Boc-3,6-diazabicyclo[310]hexane is a bicyclic compound featuring a diazabicyclohexane core with two protecting groups: a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the synthesis might begin with the preparation of a diazo compound, followed by intramolecular cyclopropanation using a transition metal catalyst such as ruthenium (II) or cobalt (II) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could lead to deprotected or modified derivatives.
Aplicaciones Científicas De Investigación
3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment .
Comparación Con Compuestos Similares
Similar Compounds
6-Boc-3,6-diazabicyclo[3.1.1]heptane: Another diazabicyclo compound with a similar core structure but different protecting groups.
6-Boc-3,6-diazabicyclo[3.2.0]heptane: Features a slightly different bicyclic structure, affecting its reactivity and applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in antiviral medications.
Uniqueness
3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane is unique due to its specific combination of protecting groups and the diazabicyclohexane core. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C17H22N2O4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-O-benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-13-9-18(10-14(13)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
Clave InChI |
QTBLSNAAGREVKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


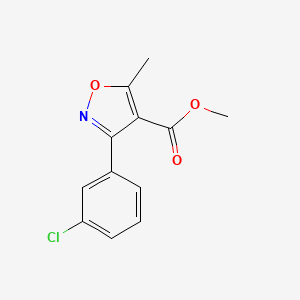
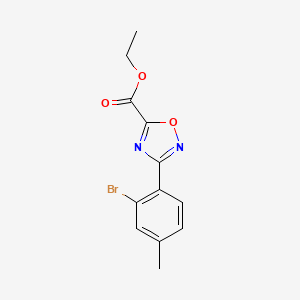
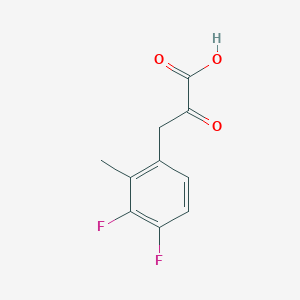
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
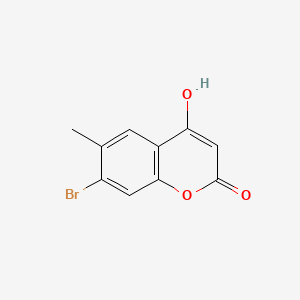
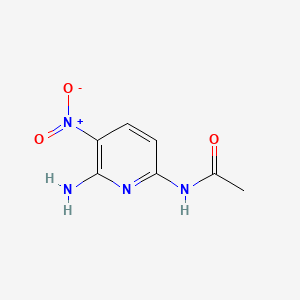
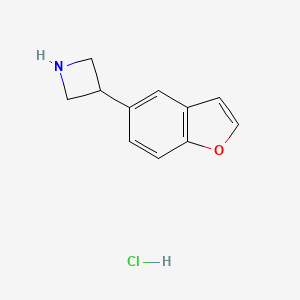
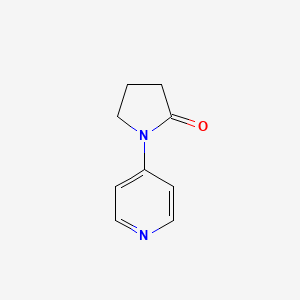
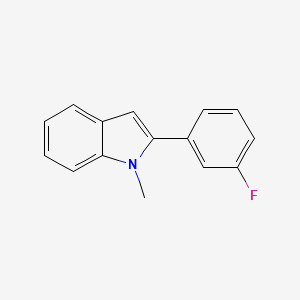

![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
